molecular formula C55H78BrO5P B12410359 Chol-TPP

Chol-TPP

Cat. No.: B12410359
M. Wt: 930.1 g/mol
InChI Key: DRPGYCZRLNHGTR-ZLWXTJSDSA-M
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Description

Cholesterol-triphenylphosphonium (Chol-TPP) is a mitochondria-targeting liposome ligand. It is a compound that combines cholesterol with triphenylphosphonium, allowing it to target mitochondria effectively. This targeting capability is particularly useful in the field of drug delivery, especially for cancer treatment, as it can help deliver therapeutic agents directly to the mitochondria of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chol-TPP typically involves the conjugation of cholesterol with triphenylphosphonium. One common method is to react cholesterol with triphenylphosphonium bromide in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Chol-TPP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized cholesterol derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Chol-TPP has a wide range of applications in scientific research:

Mechanism of Action

Chol-TPP exerts its effects by targeting mitochondria. The triphenylphosphonium group allows the compound to cross the mitochondrial membrane and accumulate within the mitochondria. Once inside, it can interact with mitochondrial components, affecting various cellular processes. This targeting capability makes this compound a valuable tool for studying mitochondrial function and for developing targeted therapies .

Comparison with Similar Compounds

Chol-TPP is unique in its ability to target mitochondria effectively. Similar compounds include:

These compounds share the common feature of targeting mitochondria but differ in their specific applications and mechanisms of action. This compound stands out due to its use in drug delivery systems and its potential for cancer treatment .

Properties

Molecular Formula

C55H78BrO5P

Molecular Weight

930.1 g/mol

IUPAC Name

[4-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-4-oxobutyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C55H78O5P.BrH/c1-42(2)17-15-18-43(3)50-28-29-51-49-27-26-44-41-45(30-32-54(44,4)52(49)31-33-55(50,51)5)59-38-36-57-34-35-58-37-39-60-53(56)25-16-40-61(46-19-9-6-10-20-46,47-21-11-7-12-22-47)48-23-13-8-14-24-48;/h6-14,19-24,26,42-43,45,49-52H,15-18,25,27-41H2,1-5H3;1H/q+1;/p-1/t43-,45-,49?,50-,51?,52?,54+,55-;/m1./s1

InChI Key

DRPGYCZRLNHGTR-ZLWXTJSDSA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@H](C4)OCCOCCOCCOC(=O)CCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC(=O)CCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-]

Origin of Product

United States

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